cis-2,4,5-Tris(4-fluorophenyl)imidazoline
CAS No.: 612808-11-4
Cat. No.: VC7536972
Molecular Formula: C21H15F3N2
Molecular Weight: 352.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 612808-11-4 |
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Molecular Formula | C21H15F3N2 |
Molecular Weight | 352.36 |
IUPAC Name | (4S,5R)-2,4,5-tris(4-fluorophenyl)-4,5-dihydro-1H-imidazole |
Standard InChI | InChI=1S/C21H15F3N2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12,19-20H,(H,25,26)/t19-,20+ |
Standard InChI Key | AJEZCONNODRJJS-BGYRXZFFSA-N |
SMILES | C1=CC(=CC=C1C2C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Introduction
Structural and Nomenclature Analysis
The imidazoline core consists of a partially saturated imidazole ring, with two adjacent nitrogen atoms at positions 1 and 2. In cis-2,4,5-tris(4-fluorophenyl)imidazoline, the 4-fluorophenyl groups occupy positions 2, 4, and 5 of the ring, adopting a cis spatial arrangement. The fluorine atoms on the aryl substituents introduce electronegative effects that influence the compound’s electronic distribution and reactivity.
Molecular Formula and Weight
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Molecular formula: C<sub>21</sub>H<sub>15</sub>F<sub>3</sub>N<sub>2</sub>
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Molecular weight: 356.36 g/mol (theoretical, derived from substituting chlorine with fluorine in the chloro analog ).
Stereochemical Considerations
The cis-configuration of the aryl groups imposes steric constraints that may affect intermolecular interactions. Comparative studies on chlorinated analogs suggest that steric hindrance from ortho-substituents can reduce crystallinity and alter solubility profiles .
Synthetic Methodologies
While no direct synthesis of cis-2,4,5-tris(4-fluorophenyl)imidazoline has been reported, the one-step condensation of aromatic aldehydes with urea—demonstrated for chloro-substituted analogs—offers a plausible route .
General Reaction Scheme
The synthesis involves:
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Aldehyde Activation: 4-Fluorobenzaldehyde reacts with cesium carbonate to form a resonance-stabilized enolate.
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Cyclocondensation: Urea acts as a nitrogen source, facilitating ring closure to form the imidazoline core.
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Cis-Selectivity: The reaction’s stereochemical outcome is influenced by the base and solvent polarity, favoring cis-isomer formation due to transition-state stabilization .
Theoretical yield: ~60–75% (extrapolated from chloro analog syntheses ).
Optimization Parameters
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Catalyst: Cs<sub>2</sub>CO<sub>3</sub> (enhances enolate formation).
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Solvent: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
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Temperature: 80–100°C balances reaction rate and byproduct minimization .
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Expected N–H stretching at ~3200 cm<sup>−1</sup> and C–F vibrations at 1100–1250 cm<sup>−1</sup>.
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<sup>1</sup>H NMR: Aromatic protons resonate at δ 7.2–7.6 ppm, with imidazoline NH protons at δ 3.8–4.2 ppm (broad singlet) .
Solubility and Stability
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Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to aryl fluorination.
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Stability: Susceptible to oxidation at the imidazoline ring’s NH group; storage under inert atmosphere recommended .
Comparative Analysis: Fluoro vs. Chloro Derivatives
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